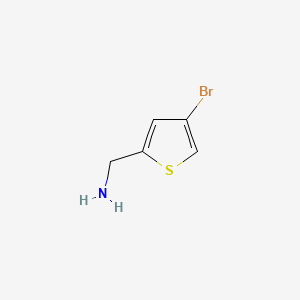

(4-Bromothiophen-2-yl)methanamine

Description

BenchChem offers high-quality (4-Bromothiophen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUUHBPUXOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654707 | |

| Record name | 1-(4-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479090-38-5 | |

| Record name | 1-(4-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromothiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Bromothiophen-2-yl)methanamine is a pivotal bifunctional building block in contemporary medicinal chemistry and materials science. Its unique structure, incorporating a reactive primary amine and a versatile brominated thiophene core, offers a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive exploration of its physicochemical properties, synthesis, and analytical characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers leveraging this compound in drug discovery and development programs.

Introduction: The Strategic Value of (4-Bromothiophen-2-yl)methanamine in Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, makes it a valuable component in the design of novel therapeutic agents. The introduction of a bromine atom at the 4-position and a methanamine group at the 2-position of the thiophene ring creates a molecule with two orthogonal reactive sites.

The primary amine serves as a nucleophilic handle for a variety of transformations, including amidation, reductive amination, and the formation of sulfonamides and imines. Concurrently, the bromine atom is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual reactivity profile positions (4-Bromothiophen-2-yl)methanamine as a critical intermediate for the construction of compound libraries and the optimization of lead candidates in drug discovery programs.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of (4-Bromothiophen-2-yl)methanamine and its Hydrochloride Salt

| Property | (4-Bromothiophen-2-yl)methanamine (Free Base) | (4-Bromothiophen-2-yl)methanamine HCl | Source |

| Molecular Formula | C₅H₆BrNS | C₅H₇BrClNS | [3] |

| Molecular Weight | 192.08 g/mol | 228.54 g/mol | [3] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | White to off-white solid | Inferred |

| Melting Point | Not reported | Not reported | |

| Boiling Point | Not reported | Not reported | |

| Solubility | Likely soluble in a range of organic solvents such as methanol, ethanol, DMSO, and chloroform.[4] | Soluble in water and polar organic solvents. | Inferred |

| pKa (predicted) | ~9.5 (for the amine) | Not applicable | Inferred |

Note: Experimental verification of the properties of the free base is highly recommended.

Synthesis and Purification

The synthesis of (4-Bromothiophen-2-yl)methanamine is typically achieved through the reduction of 4-bromothiophene-2-carbonitrile. This common precursor can be synthesized from commercially available starting materials. The choice of reducing agent is critical to achieving a high yield and purity of the final product.

Synthetic Strategy: The Rationale Behind the Reduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For a substrate like 4-bromothiophene-2-carbonitrile, strong reducing agents are required. The two most common and effective choices are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃·THF or BH₃·SMe₂).

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][6][7][8][9] Its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful quenching of the reaction. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

-

Borane (BH₃): Borane complexes are also effective for nitrile reduction and are often considered milder than LiAlH₄.[10][11][12] The reaction proceeds through the formation of a borane-nitrile adduct, which is then reduced. Borane reductions are also typically carried out in ethereal solvents.

The choice between LiAlH₄ and borane may depend on the presence of other functional groups in the molecule and the desired reaction conditions. For this specific transformation, both are viable options.

Caption: General workflow for the synthesis of (4-Bromothiophen-2-yl)methanamine.

Detailed Experimental Protocol (Reduction with LiAlH₄)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Bromothiophene-2-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Sodium Sulfate, anhydrous

-

Water, deionized

-

15% Aqueous Sodium Hydroxide

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Substrate: A solution of 4-bromothiophene-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Workup): The reaction mixture is cooled to 0 °C. The following are added sequentially and dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous sodium hydroxide.

-

'3x' mL of water.

-

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (4-Bromothiophen-2-yl)methanamine as a colorless to pale yellow liquid.

Self-Validation: The success of the synthesis is validated at each critical step. The completion of the reaction is monitored by TLC, observing the disappearance of the starting nitrile spot. The purity of the final product is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Bromothiophen-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Sources

- 1. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 2. pharmtech.com [pharmtech.com]

- 3. (4-Bromothiophen-2-yl)methanamine hydrochloride | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. leah4sci.com [leah4sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. Borane Reagents [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of (4-Bromothiophen-2-yl)methanamine: A Technical Guide

Introduction

(4-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophenes are key heterocyclic compounds used as building blocks in many pharmaceuticals and agrochemicals. The introduction of a bromine atom and a methanamine group to the thiophene ring imparts specific chemical properties and functionalities that are valuable for further synthetic modifications and for biological activity. This guide provides a comprehensive overview of the expected spectroscopic data for (4-Bromothiophen-2-yl)methanamine, offering a predictive analysis based on established principles of NMR, IR, and Mass Spectrometry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Synthesis

A fundamental understanding of the molecular structure is paramount to interpreting its spectroscopic data. (4-Bromothiophen-2-yl)methanamine consists of a central thiophene ring, substituted at the C4 position with a bromine atom and at the C2 position with a methanamine group (-CH₂NH₂).

Diagram: Molecular Structure of (4-Bromothiophen-2-yl)methanamine

Caption: 2D structure of (4-Bromothiophen-2-yl)methanamine.

The synthesis of (4-Bromothiophen-2-yl)methanamine can be achieved through various synthetic routes, often starting from commercially available brominated thiophenes. A common approach involves the formylation of a suitable thiophene precursor, followed by reductive amination. For example, starting from 4-bromothiophene-2-carboxaldehyde, a reductive amination using a suitable ammonia source and a reducing agent like sodium borohydride would yield the target primary amine. The choice of synthetic route can influence the impurity profile, which is important to consider during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Bromothiophen-2-yl)methanamine, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of (4-Bromothiophen-2-yl)methanamine is expected to show distinct signals for the thiophene ring protons, the methylene protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Bromothiophen-2-yl)methanamine

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-3 | 7.1 - 7.3 | Doublet | 1H |

| Thiophene H-5 | 7.0 - 7.2 | Doublet | 1H |

| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | 2H |

| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet | 2H |

Causality Behind Predicted Shifts:

-

Thiophene Protons: The protons on the thiophene ring (H-3 and H-5) are in the aromatic region. Their exact chemical shifts are influenced by the electronic effects of the bromine and methanamine substituents. The bromine atom is deactivating and the methanamine group is activating, leading to a complex electronic environment. The coupling between these two non-equivalent protons will result in a doublet for each.

-

Methylene Protons: The methylene protons adjacent to the thiophene ring and the amine group are expected to appear as a singlet in the range of 3.8-4.0 ppm. The lack of adjacent protons results in a singlet.

-

Amine Protons: The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and can exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Bromothiophen-2-yl)methanamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 145 - 150 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 110 - 115 |

| Thiophene C5 | 128 - 133 |

| Methylene (-CH₂-) | 40 - 45 |

Justification for Predicted Shifts:

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by the substituents. The carbon bearing the bromine (C4) is expected to be shielded, while the carbon attached to the methanamine group (C2) will be significantly deshielded. Carbons in aromatic and heteroaromatic rings typically resonate between 110 and 160 ppm.[1][2]

-

Methylene Carbon: The methylene carbon, being an sp³ hybridized carbon attached to an aromatic ring and a nitrogen atom, is expected to appear in the 40-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Bromothiophen-2-yl)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands for (4-Bromothiophen-2-yl)methanamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Medium to Weak |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Strong |

Rationale for Vibrational Assignments:

-

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.[3]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine group results in a characteristic absorption band in the 1590-1650 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine bond will exhibit a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (4-Bromothiophen-2-yl)methanamine, electron ionization (EI) mass spectrometry would be a common technique.

Table 4: Predicted Key Fragments in the Mass Spectrum of (4-Bromothiophen-2-yl)methanamine

| m/z | Proposed Fragment |

| 191/193 | [M]⁺ (Molecular Ion) |

| 176/178 | [M - NH₂]⁺ |

| 112 | [M - Br]⁺ |

| 97 | [C₄H₃S]⁺ |

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for (4-Bromothiophen-2-yl)methanamine under electron ionization.

Interpretation of Fragmentation:

-

Molecular Ion: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of Amine Radical: A common fragmentation pathway for primary amines is the loss of an amine radical (•NH₂), leading to a fragment at m/z 176/178.

-

Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 112.

-

Thiophene Ring Fragment: Further fragmentation can lead to the formation of the stable thiophene cation at m/z 97.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (4-Bromothiophen-2-yl)methanamine. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound. The provided rationale behind the predicted data, grounded in fundamental spectroscopic principles and data from related structures, serves as a practical tool for experimental design and data interpretation in the fields of chemical synthesis and drug discovery.

References

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2960.[4]

-

Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]1]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[5]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). (4-Bromothiophen-2-yl)methanamine hydrochloride. Retrieved from [Link]]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]2]

-

Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.[6][7]

-

University of Calgary. (n.d.). Sample IR Spectra. Retrieved from [Link]]

-

Vardjan, N., et al. (2021). Mass Spectrometry in Advancement of Redox Precision Medicine. Antioxidants & Redox Signaling, 34(16), 1321-1372.[8]

-

Wisconsin-Madison, U. o. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. jchps.com [jchps.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Purity and Stability of (4-Bromothiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)methanamine is a key building block in medicinal chemistry and materials science. Its thiophene core is a prevalent motif in numerous pharmaceuticals, valued for its bioisosteric properties that can enhance biological activity and modulate physicochemical characteristics. The presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the primary amine group offers a site for amide bond formation, reductive amination, and other nucleophilic additions.[1]

The purity and stability of this intermediate are of paramount importance, as impurities or degradation products can have a significant impact on the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, purification, stability, and analytical characterization of (4-Bromothiophen-2-yl)methanamine, offering practical insights and detailed protocols for researchers in the field.

Physicochemical Properties and Safety

A foundational understanding of the physicochemical properties and safety considerations of (4-Bromothiophen-2-yl)methanamine is essential for its proper handling and use.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrNS | PubChem |

| Molecular Weight | 192.08 g/mol | PubChem |

| CAS Number | 479090-38-5 | iChemical[2] |

| Boiling Point | 284.6°C at 760 mmHg | iChemical[2] |

| Flash Point | 125.9°C | iChemical[2] |

| Vapor Pressure | 0.00226 mmHg at 25°C | iChemical[2] |

Safety and Handling:

(4-Bromothiophen-2-yl)methanamine and its hydrochloride salt are classified as irritants.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis and Purification Strategies

The most common and efficient synthesis of (4-Bromothiophen-2-yl)methanamine is achieved through the reductive amination of its corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde.

Synthesis via Reductive Amination

Reductive amination is a robust method for the formation of amines from carbonyl compounds.[6][7] The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine.[6]

Reaction Scheme:

Caption: Reductive amination of 4-bromothiophene-2-carboxaldehyde.

Detailed Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-bromothiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.[8]

-

Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate (1.5-2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of any unreacted aldehyde.[6]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of (4-Bromothiophen-2-yl)methanamine

Purification is critical to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most effective method for this purpose.

Protocol for Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. A starting polarity of 5-10% ethyl acetate can be gradually increased to 30-50% to elute the more polar amine product. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel.[9]

-

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the dry silica-adsorbed product onto the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified (4-Bromothiophen-2-yl)methanamine.

-

Recrystallization of the Hydrochloride Salt:

For long-term storage and enhanced stability, it is advisable to convert the free amine to its hydrochloride salt. The salt can then be further purified by recrystallization.

-

Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol until precipitation is complete.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude salt from a suitable solvent system, such as ethanol/water or isopropanol/diethyl ether.[8][10]

Caption: General purification workflow for (4-Bromothiophen-2-yl)methanamine.

Stability and Degradation

The stability of (4-Bromothiophen-2-yl)methanamine is a critical factor for its storage and use in multi-step syntheses. As a primary amine, it is susceptible to oxidation and degradation.

Recommended Storage Conditions:

For optimal stability, (4-Bromothiophen-2-yl)methanamine, particularly in its free base form, should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to 4°C).[11] The hydrochloride salt is generally more stable and can be stored at room temperature in a tightly sealed container, protected from light and moisture.[4]

Forced Degradation Studies:

To understand the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[12] These studies involve subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.[13]

| Stress Condition | Typical Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Potential for de-bromination or side reactions involving the amine. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Thiophene ring opening or other base-catalyzed degradations are possible. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the amine to form nitroso or nitro compounds, or oxidation of the thiophene sulfur. |

| Thermal Stress | Solid sample at 80°C for 48h | Potential for polymerization or decomposition. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic cleavage of the C-Br bond or other light-induced reactions. |

Analytical Methods for Purity Assessment

A suite of analytical techniques should be employed to ensure the purity and identity of (4-Bromothiophen-2-yl)methanamine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is crucial for separating the main compound from its impurities and degradation products.[14]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and is an excellent tool for assessing purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the amine, and the amine protons themselves. The chemical shifts and coupling constants can confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Thiophene CH (C3) | ~7.0-7.2 | ~125-128 |

| Thiophene CH (C5) | ~6.8-7.0 | ~122-125 |

| Methylene (-CH₂-) | ~3.8-4.2 | ~40-45 |

| Amine (-NH₂) | Variable (broad singlet) | - |

| Thiophene C-Br | - | ~110-115 |

| Thiophene C-CH₂NH₂ | - | ~145-150 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Expected Molecular Ion: [M+H]⁺ at m/z ≈ 192.98 (for the bromine-79 isotope) and 194.98 (for the bromine-81 isotope), showing a characteristic isotopic pattern for a monobrominated compound.

-

Fragmentation: Common fragmentation pathways for similar structures include the loss of the aminomethyl group or cleavage of the thiophene ring.[16]

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the presence of key functional groups.

-

N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ is indicative of the primary amine.[17]

-

C-H Stretch (aromatic/aliphatic): Absorptions for the thiophene C-H bonds will be observed above 3000 cm⁻¹, while the methylene C-H stretches will be below 3000 cm⁻¹.[17]

-

C=C Stretch (thiophene ring): Bands in the 1600-1450 cm⁻¹ region.[18]

-

C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Caption: Integrated analytical workflow for characterization.

Conclusion

The purity and stability of (4-Bromothiophen-2-yl)methanamine are critical for its successful application in research and development. A thorough understanding of its synthesis, purification, handling, and analytical characterization is essential. This guide provides a framework for ensuring the quality of this important building block, emphasizing the need for robust purification strategies, appropriate storage conditions, and comprehensive analytical testing. By implementing the protocols and principles outlined herein, researchers can confidently utilize (4-Bromothiophen-2-yl)methanamine in their synthetic endeavors, contributing to the advancement of medicinal chemistry and materials science.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). IR handout.pdf. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Pise, N., Raheja, R., & Prabhu, A. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Retrieved from [Link]

-

Pise, N. P., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. Retrieved from [Link]

-

PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Unknown. (n.d.). Visible-Light-Induced Decarboxylation/Defluorosilylation Protocol for Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Unknown. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

-

Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

-

Unknown. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromothiophen-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

-

Unknown. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from [Link]

-

iChemical. (n.d.). (4-Bromothiophen-2-yl)methanamine, CAS No. 479090-38-5. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. Retrieved from [Link]

-

ResearchGate. (2022). Stability indicating HPLC method development - a review. Retrieved from [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Purdue College of Engineering. (2011). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Cytiva. (n.d.). Selection guide. Retrieved from [Link]

-

Unknown. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Retrieved from [Link]

-

Cytiva. (n.d.). Prepacked columns. Retrieved from [Link]

-

Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]amination_i_barely/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. (4-Bromothiophen-2-yl)methanamine hydrochloride | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Home Page [chem.ualberta.ca]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. sciforum.net [sciforum.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www1.udel.edu [www1.udel.edu]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

Reactivity of the amine group in (4-Bromothiophen-2-yl)methanamine

An In-Depth Technical Guide to the Reactivity of the Amine Group in (4-Bromothiophen-2-yl)methanamine

Abstract

(4-Bromothiophen-2-yl)methanamine is a pivotal building block in contemporary drug discovery and materials science, largely owing to the versatile reactivity of its primary amine group. This technical guide provides an in-depth analysis of the chemical behavior of this functional group, grounded in fundamental principles of electronic and steric effects. We present a comprehensive exploration of key synthetic transformations—including acylation, alkylation, sulfonylation, and diazotization—that are critical for the elaboration of this scaffold. Each section offers a mechanistic overview, detailed, field-proven experimental protocols, and an expert discussion on the causality behind procedural choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the Thienylmethanamine Scaffold

The thiophene ring is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with a distinct electronic profile, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific scaffold, (4-Bromothiophen-2-yl)methanamine, presents two key points for synthetic diversification: the bromine atom, amenable to cross-coupling reactions, and the primary amine group, a potent nucleophile. This guide focuses on the latter, providing a detailed roadmap for its predictable and efficient transformation. Understanding and controlling the reactivity of this amine is paramount for generating novel molecular entities in drug discovery programs.[2][3][4][5]

Core Reactivity Principles: Electronic and Steric Landscape

The reactivity of the primary amine in (4-Bromothiophen-2-yl)methanamine is governed by a nuanced interplay of electronic and steric factors. As a primary aliphatic amine, it is inherently nucleophilic and basic due to the lone pair of electrons on the nitrogen atom.[6]

-

Nucleophilicity vs. Basicity: While related, these properties are distinct. Basicity refers to the amine's affinity for a proton, whereas nucleophilicity describes the rate at which it attacks an electrophilic carbon.[7] For this molecule, the amine is a strong nucleophile, readily participating in reactions with a wide range of electrophiles.[8]

-

Influence of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system. This electron density can be transmitted to the aminomethyl group, subtly enhancing the nitrogen's nucleophilicity compared to a simple alkylamine.

-

Effect of the Bromine Substituent: The bromine atom at the 4-position exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). These competing effects modulate the overall electron density of the thiophene ring, which in turn influences the amine's reactivity.

-

Steric Considerations: The aminomethyl group (-CH₂NH₂) is sterically unhindered, allowing for facile approach to a wide variety of electrophilic centers. This contrasts with more hindered amines where reaction rates can be significantly diminished.[7]

Logical Workflow for Amine Modification

The general workflow for reactions involving the amine group follows a standard, logical progression from reaction setup to final product characterization. This self-validating process ensures reproducibility and purity.

Caption: General experimental workflow for amine functionalization.

Key Synthetic Transformations

The primary amine of (4-Bromothiophen-2-yl)methanamine serves as a versatile handle for constructing amides, sulfonamides, secondary/tertiary amines, and other critical functional groups.

Acylation: Formation of Amides

Acylation is one of the most fundamental and reliable reactions of primary amines, leading to the formation of a stable amide bond. This reaction is central to attaching new side chains or linking the molecule to other scaffolds. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or acid anhydride.[8]

Causality Behind the Protocol:

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.

-

Base: A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[9]

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the acyl chloride, then allowed to warm to ensure completion.

-

Dissolve (4-Bromothiophen-2-yl)methanamine (1.0 equiv., e.g., 206 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 equiv., e.g., 167 µL, 1.2 mmol) and stir for 5 minutes.

-

Add acetyl chloride (1.1 equiv., e.g., 78 µL, 1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acetylated product.

Caption: Key components of the amine acylation reaction.

Alkylation: Formation of Secondary and Tertiary Amines

Direct alkylation with alkyl halides can be challenging as the primary amine product is often more nucleophilic than the starting material, leading to over-alkylation.[6] However, reductive amination provides a more controlled and widely used alternative for synthesizing secondary and tertiary amines. This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.[8]

Causality Behind the Protocol:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the carbonyl group than other hydrides and does not readily reduce the aldehyde in the absence of the imine.

-

Solvent: Dichloroethane (DCE) or DCM are effective solvents for this reaction.

-

Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

-

To a solution of (4-Bromothiophen-2-yl)methanamine (1.0 equiv., e.g., 206 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetone (1.5 equiv., e.g., 110 µL, 1.5 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue via flash chromatography to obtain the N-isopropyl secondary amine.

Sulfonylation: Formation of Sulfonamides

Reacting the amine with a sulfonyl chloride in the presence of a base yields a sulfonamide, a functional group prevalent in many therapeutic agents (e.g., sulfa drugs).[8] The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Causality Behind the Protocol:

-

Base: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl byproduct and catalyzes the reaction. Alternatively, TEA in DCM can be used.

-

Reagent: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

-

Dissolve (4-Bromothiophen-2-yl)methanamine (1.0 equiv., 206 mg, 1.0 mmol) in pyridine (5 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 equiv., 210 mg, 1.1 mmol) in portions.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Diazotization: Conversion to a Diazonium Salt

While the diazotization of primary aromatic amines to form stable diazonium salts is a cornerstone of organic synthesis (e.g., Sandmeyer reaction), the reaction with primary aliphatic amines is different.[10] The resulting aliphatic diazonium salt is highly unstable and readily decomposes by losing N₂ gas to form a carbocation.[11] This reactive carbocation can then undergo substitution, elimination, or rearrangement. This reactivity can be harnessed, but often leads to a mixture of products.

Causality Behind the Protocol:

-

Reagents: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[]

-

Temperature: The reaction must be carried out at low temperatures (0-5 °C) to minimize the rapid, uncontrolled decomposition of the unstable diazonium intermediate.[13]

-

Dissolve (4-Bromothiophen-2-yl)methanamine (1.0 equiv.) in a solution of aqueous HCl at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.).

-

Stir the mixture at 0-5 °C. Vigorous bubbling (N₂ evolution) will be observed as the unstable diazonium salt decomposes to form a carbocation.

-

The carbocation will be trapped by water (the solvent) to form the corresponding alcohol, (4-Bromothiophen-2-yl)methanol, along with other potential side products from elimination or rearrangement.

-

The product mixture would then require careful work-up and chromatographic purification.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations of the amine group in (4-Bromothiophen-2-yl)methanamine.

| Reaction Type | Electrophile | Solvent | Base | Temp. | Typical Yield |

| Acylation | Acyl Chloride | DCM, THF | TEA, DIPEA | 0 °C to RT | >85% |

| Alkylation | Aldehyde/Ketone | DCE, DCM | None (STAB) | RT | 70-90% |

| Sulfonylation | Sulfonyl Chloride | Pyridine, DCM | Pyridine, TEA | 0 °C to RT | >80% |

| Diazotization | NaNO₂ / HCl | H₂O / HCl | None | 0-5 °C | Variable |

Conclusion

The primary amine of (4-Bromothiophen-2-yl)methanamine is a robust and versatile functional group. Its predictable reactivity as a nucleophile allows for straightforward and high-yielding transformations into amides, sulfonamides, and higher-order amines through well-established protocols. While diazotization offers a pathway to other functionalities via a carbocation intermediate, it requires careful control to manage the inherent instability of the aliphatic diazonium species. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to effectively utilize this valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Rizwan, M., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link][14]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link][1]

-

(4-Bromothiophen-2-yl)methanamine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link][15]

-

Diazotization of Amines. Chemistry LibreTexts. (2019). Available at: [Link][13]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link][10]

-

Bull, J. A., et al. (2016). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. Available at: [Link][16]

-

Kaleta, Z., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. Available at: [Link][11]

-

Reactions of Amines. Chemistry LibreTexts. (2020). Available at: [Link][8]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Available at: [Link][7]

-

The diazotization process. ResearchGate. Available at: [Link][17]

-

A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. (2018). Available at: [Link][18]

-

Chu, X-J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link][2]

-

Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link][3]

-

Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. (2012). Available at: [Link][9]

-

Scott, P. J., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link][4]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Diazotisation [organic-chemistry.org]

- 11. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4-Bromothiophen-2-yl)methanamine hydrochloride | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journal.bcrec.id [journal.bcrec.id]

Navigating Electrophilic Substitution on the (4-Bromothiophen-2-yl)methanamine Core: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions of the thiophene ring in (4-Bromothiophen-2-yl)methanamine. Thiophene scaffolds are privileged structures in medicinal chemistry, and understanding their reactivity is paramount for the synthesis of novel drug candidates.[1] This document elucidates the theoretical underpinnings of the regioselectivity of electrophilic attack on this specific disubstituted thiophene and offers practical, field-tested protocols for key electrophilic substitution reactions. Our focus is on providing a robust framework for researchers, scientists, and drug development professionals to confidently design and execute synthetic strategies involving this versatile heterocyclic core.

Introduction: The Thiophene Ring in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of a vast array of pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding via the sulfur atom contribute to favorable drug-receptor interactions.[1] Thiophene is considered an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene, though generally less reactive than furan or pyrrole. This reactivity profile allows for selective functionalization under relatively mild conditions, a desirable trait in multi-step synthetic campaigns.

Electrophilic aromatic substitution (SEAr) on the thiophene ring proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex. Attack at the C2 (α) position is kinetically and thermodynamically favored over attack at the C3 (β) position due to the superior resonance stabilization of the resulting intermediate. The lone pairs on the sulfur atom play a crucial role in delocalizing the positive charge, leading to three resonance structures for C2 attack versus only two for C3 attack.

Analysis of Substituent Effects in (4-Bromothiophen-2-yl)methanamine

The regiochemical outcome of electrophilic substitution on a substituted thiophene is dictated by the electronic nature and position of the incumbent substituents. In our molecule of interest, (4-Bromothiophen-2-yl)methanamine, we have two key groups influencing the reactivity of the thiophene core: a methanamine group at the C2 position and a bromine atom at the C4 position.

-

The (Aminomethyl) Group at C2: The -CH₂NH₂ group is a weakly activating group. While the nitrogen atom possesses a lone pair, it is not directly conjugated with the thiophene ring. The primary electronic influence is a weak electron-donating inductive effect (-I) from the nitrogen and a weak activating effect. Activating groups are ortho, para-directing. Therefore, the aminomethyl group at C2 will direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.

-

The Bromo Group at C4: Halogens, such as bromine, are a classic example of substituents with opposing inductive and resonance effects. Inductively, bromine is electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, through resonance (+M effect), the lone pairs on the bromine atom can be donated to the ring, stabilizing the carbocation intermediate. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. For the bromine at C4, the ortho positions are C3 and C5.

Predicting the Site of Electrophilic Attack

When both an activating and a deactivating (but ortho, para-directing) group are present on an aromatic ring, the activating group generally governs the regioselectivity of the reaction. In the case of (4-Bromothiophen-2-yl)methanamine, the vacant positions for substitution are C3 and C5.

-

Attack at C5: This position is para to the weakly activating aminomethyl group and ortho to the deactivating bromo group. Both substituents, therefore, direct towards this position. The activating nature of the C2 substituent and the ortho-directing ability of the C4 substituent work in concert, making C5 the most electron-rich and sterically accessible position for electrophilic attack.

-

Attack at C3: This position is ortho to the aminomethyl group but meta to the bromo group. While the activating group directs here, the deactivating group does not.

Experimental Protocols for Electrophilic Substitution Reactions

The following protocols are representative procedures for key electrophilic substitution reactions on the (4-Bromothiophen-2-yl)methanamine core. These are based on established methodologies for similarly substituted thiophenes and should be optimized for the specific substrate.

Nitration

The introduction of a nitro group is a fundamental transformation in medicinal chemistry, often serving as a precursor for the synthesis of amines or other functional groups.

Predicted Product: (4-Bromo-5-nitrothiophen-2-yl)methanamine

Causality of Experimental Choices: The use of a mild nitrating agent like acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is crucial to prevent oxidation of the electron-rich thiophene ring and potential side reactions with the aminomethyl group. The reaction is performed at low temperatures to control the exothermic nitration and improve selectivity.

Protocol:

-

Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere, cool acetic anhydride (5.0 eq.) to -10 °C.

-

Slowly add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting solution at -10 °C for 15 minutes.

-

Nitration Reaction: Dissolve (4-Bromothiophen-2-yl)methanamine (1.0 eq.) in a separate flask with acetic anhydride and cool to -20 °C.

-

Slowly add the pre-formed acetyl nitrate solution to the thiophene solution, ensuring the temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Bromination

Introducing an additional bromine atom can be useful for further cross-coupling reactions or to modulate the electronic properties of the molecule.

Predicted Product: (4,5-Dibromothiophen-2-yl)methanamine

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings, avoiding the harsh conditions and potential over-bromination associated with using elemental bromine. Acetic acid is a suitable polar solvent for this reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (4-Bromothiophen-2-yl)methanamine (1.0 eq.) in glacial acetic acid.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by vacuum filtration or extract the aqueous layer with dichloromethane (3 x) if no precipitate forms.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and introducing a ketone functionality, a versatile handle for further synthetic manipulations.

Predicted Product: 1-(4-Bromo-5-acetylthiophen-2-yl)methanamine

Causality of Experimental Choices: A mild Lewis acid such as tin(IV) chloride (SnCl₄) is preferred over stronger Lewis acids like aluminum chloride (AlCl₃) to avoid complexation with the amine and potential side reactions. The reaction is run at low temperatures to control reactivity. Dichloromethane is a common inert solvent for Friedel-Crafts reactions.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (4-Bromothiophen-2-yl)methanamine (1.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tin(IV) chloride (1.2 eq.) dropwise.

-

Add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Visualization of Reaction Pathways

General Mechanism of Electrophilic Aromatic Substitution on Thiophene

Caption: General mechanism of electrophilic aromatic substitution on the thiophene ring.

Directing Effects in (4-Bromothiophen-2-yl)methanamine

Caption: Combined directing effects on (4-Bromothiophen-2-yl)methanamine.

Summary of Reaction Conditions

| Reaction | Electrophile/Reagents | Solvent | Temperature | Predicted Major Product |

| Nitration | HNO₃ / Acetic Anhydride | Acetic Anhydride | -20 °C to -15 °C | (4-Bromo-5-nitrothiophen-2-yl)methanamine |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp. | (4,5-Dibromothiophen-2-yl)methanamine |

| Acylation | Acetyl Chloride / SnCl₄ | Dichloromethane | 0 °C to Room Temp. | 1-(4-Bromo-5-acetylthiophen-2-yl)methanamine |

Conclusion

The electrophilic substitution of (4-Bromothiophen-2-yl)methanamine is predicted to occur selectively at the C5 position due to the synergistic directing effects of the aminomethyl and bromo substituents. This guide provides a theoretical framework and practical, adaptable protocols for key electrophilic substitution reactions. By understanding the underlying principles of thiophene reactivity and substituent effects, medicinal chemists can effectively leverage this versatile scaffold to construct novel molecular architectures with therapeutic potential.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

Sources

Quantum chemical calculations for (4-Bromothiophen-2-yl)methanamine

An In-Depth Technical Guide to the Quantum Chemical Calculation of (4-Bromothiophen-2-yl)methanamine

Preamble: The Rationale for Computational Scrutiny

(4-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of significant interest to the pharmaceutical and materials science sectors. Thiophene rings are key pharmacophores found in numerous approved drugs, valued for their bioisosteric relationship with benzene rings but with distinct electronic properties.[1][2][3] The presence of a bromine atom and a methanamine side chain introduces specific steric and electronic features that can critically influence molecular interactions, reactivity, and ultimately, biological activity or material performance.[4][5]

Before committing to costly and time-consuming experimental synthesis and testing, a robust theoretical evaluation using quantum chemical calculations can provide profound insights. This guide details a comprehensive computational protocol for analyzing (4-Bromothiophen-2-yl)methanamine, moving beyond a mere procedural checklist to explain the causality behind each methodological choice. By simulating the molecule at the quantum level, we can predict its structural, electronic, and reactive properties, thereby guiding rational drug design and materials engineering efforts.

Theoretical Framework and Computational Methodology

The foundation of modern computational chemistry for molecules of this size rests on Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and predictive accuracy.[6][7] Our approach is built upon three pillars: the selection of an appropriate functional, a robust basis set, and the consideration of environmental effects through solvation models.

Pillar 1: The Choice of Density Functional Theory (DFT) DFT is employed to solve the electronic structure of the molecule, providing a framework to calculate a wide array of chemical properties.[8][9] We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is predicated on its well-documented success in describing the geometries and electronic properties of organic heterocyclic and organobromine compounds.[10][11]

Pillar 2: Basis Set Selection The accuracy of any DFT calculation is intrinsically tied to the quality of the basis set used to approximate the molecular orbitals. For (4-Bromothiophen-2-yl)methanamine, the 6-311++G(d,p) basis set is chosen.

-

6-311G : A triple-split valence basis set that provides a flexible description of the valence electrons involved in bonding.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and bond angles.[12]

Pillar 3: Solvation Models To simulate a more realistic chemical environment, such as in a biological medium, calculations are often performed using a solvent model. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a highly effective implicit solvation model that can be used to simulate the effects of a solvent like water or ethanol.[12]

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the workflow for a comprehensive quantum chemical analysis using a computational chemistry package like Gaussian 09/16.

-

Structure Input & Initial Optimization :

-

Draw the 3D structure of (4-Bromothiophen-2-yl)methanamine using a molecular editor (e.g., GaussView).

-

Perform an initial, low-level geometry optimization to obtain a reasonable starting structure.

-

-

High-Level Geometry Optimization & Frequency Calculation :

-

Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level of theory.

-

Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic data like zero-point vibrational energy (ZPVE).

-

-

Single-Point Energy and Population Analysis :

-

Frontier Molecular Orbital and Reactivity Descriptor Analysis :

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the optimization output.

-

Calculate global reactivity descriptors based on these energies.

-

-

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Generation :

Caption: The interplay between frontier orbitals and key reactivity descriptors.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs, which is intuitive for chemists. [13][14][17]It quantifies delocalization effects through second-order perturbation theory, measuring the stabilization energy (E(2)) from donor-acceptor (filled-to-empty orbital) interactions.

Key interactions for (4-Bromothiophen-2-yl)methanamine would include:

-

π → π * delocalization within the thiophene ring, contributing to its aromaticity.

-

n → σ * hyperconjugation, where lone pairs (n) on sulfur, bromine, or nitrogen donate electron density into antibonding orbitals (σ*) of adjacent bonds. This stabilizes the molecule and influences bond lengths and reactivity.

A significant E(2) value for an interaction like LP(S) → σ*(C-C) indicates strong electron delocalization from the sulfur lone pair into the ring, reinforcing its aromatic character.

Probing Intermolecular Interactions: Hirshfeld Surface Analysis

While NBO analysis reveals intramolecular interactions, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which is crucial for understanding solubility, polymorphism, and ligand-receptor binding. [15][16][18][19]

-

dnorm Surface : This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, typically representing strong interactions like hydrogen bonds (e.g., between the amine N-H and a neighboring Br or S atom).

-

2D Fingerprint Plots : These plots quantify the relative contribution of different types of intermolecular contacts. For this molecule, significant contributions would be expected from H···Br, H···S, H···N, and H···H contacts.

Concluding Remarks and Future Outlook

The quantum chemical calculations detailed in this guide provide a comprehensive, multi-faceted profile of (4-Bromothiophen-2-yl)methanamine. The optimized geometry, electronic structure, and reactivity landscape derived from this computational protocol offer a robust foundation for predicting its chemical behavior. The insights into HOMO-LUMO distribution, electrostatic potential, and specific reactive sites can directly inform the design of novel drug candidates by predicting how the molecule might interact with a biological target. Furthermore, the analysis of intramolecular (NBO) and intermolecular (Hirshfeld) forces provides critical data for materials scientists interested in designing new functional materials with specific packing motifs and electronic properties. This theoretical blueprint serves as an indispensable precursor to experimental investigation, saving resources and accelerating the discovery pipeline.

References

-

Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]

-

Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2006). A comparative study of the conceptual density functional theory based descriptors. Chemical Physics Letters, 428(4-6), 334-339. [Link]

-

El-Gohary, H. S., & El-Shishtawy, R. M. (2020). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 10(1), 1-16. [Link]

-